2,6-dichloro-1,4,5,8-naphthalenetetracarboxylic acid
Overview
Description
2,6-dichloro-1,4,5,8-naphthalenetetracarboxylic acid (DCNTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCNTA is a polycarboxylic acid that contains two chlorine atoms and four carboxylic acid groups. This compound is widely used in various research fields, including materials science, organic chemistry, and biochemistry.
Scientific Research Applications
Crystal Structure and Interactions
1,4,5,8-Naphthalenetetracarboxylic acid and its derivatives have been studied for their crystal structures and hydrogen bonding interactions. For instance, Blackburn, Fitzgerald, and Gerkin (1997) reported on the crystallization and hydrogen bonding of 1,4,5,8-naphthalenetetracarboxylic acid cyclic 1,8-anhydride, highlighting its potential for molecular design and understanding intermolecular interactions (Blackburn, Fitzgerald, & Gerkin, 1997).
Chemical Modification and Synthesis
The chemical modification of naphthalenetetracarboxylic dianhydride has been a focus of several studies. Suseela, Sasikumar, and Govindaraju (2013) demonstrated the efficient bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride using tribromoisocyanuric acid, showcasing its utility in organic synthesis (Suseela, Sasikumar, & Govindaraju, 2013).
Applications in Energy Storage
The potential of 1,4,5,8-naphthalenetetracarboxylates in energy storage, particularly as anodes in lithium-ion batteries, has been explored. Han, Yi, Sun, and Sun (2012) synthesized metal-1,4,5,8-naphthalenetetracarboxylates and tested them as anode materials, finding promising electrochemical performance and cycling stability (Han, Yi, Sun, & Sun, 2012).
Electronic Properties and Sensor Applications
Research into the electronic properties of naphthalene diimide derivatives, such as their electron transport capabilities, is notable. Jung et al. (2021) studied derivatives containing different N-substituents, highlighting their application in organic electronics, including photovoltaic cells and light-emitting diodes (Jung et al., 2021). Moreover, Huang et al. (2013) utilized naphthalenetetracarboxylic diimide derivatives in organic field-effect transistor sensors, demonstrating their potential for detecting a wide range of volatile compounds (Huang et al., 2013).
Analytical Chemistry Applications
The use of 2,6-naphthalenedicarboxylic acid in capillary zone electrophoresis for separating organic anions exemplifies its application in analytical chemistry. Dabek-Zlotorzynska and Dlouhy (1994) characterized it as a carrier electrolyte, noting its higher sensitivity compared to other commonly usedelectrolytes (Dabek-Zlotorzynska & Dlouhy, 1994).
Polymer Synthesis and Applications
The synthesis of polymers using 1,4,5,8-naphthalenetetracarboxylic acid and its implications in material science have been investigated. Brumǎ and Marvel (1974) reported the synthesis of soluble polymers with excellent thermal stability from 1,4,5,8-naphthalenetetracarboxylic acid and aromatic tetraamines (Brumǎ & Marvel, 1974).
Coordination Chemistry and Framework Structures
Research into the coordination chemistry of naphthalenetetracarboxylic acid derivatives, especially in the creation of microporous materials, is significant. Ma, Mulfort, and Hupp (2005) developed mixed-ligand, open-framework compounds featuring paddle-wheel-type coordination of Zn(II) pairs, revealing the potential of these materials in gas storage and separation (Ma, Mulfort, & Hupp, 2005).
Purification Techniques
Liu Li-li (2007) focused on the purification of 2,6-naphthalene dicarboxylic acid using a chlorization-recrystallization-hydrolytic action-acid out method, which is suitable for industrial production (Liu Li-li, 2007).
properties
IUPAC Name |
2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O8/c15-5-1-3(11(17)18)7-8(9(5)13(21)22)4(12(19)20)2-6(16)10(7)14(23)24/h1-2H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGBHZZXPDKDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CC(=C2C(=O)O)Cl)C(=O)O)C(=C1Cl)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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